molecular formula C7H7N3 B068613 1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 165669-36-3

1H-pyrrolo[2,3-c]pyridin-7-amine

Katalognummer: B068613
CAS-Nummer: 165669-36-3
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: SBSKAJKJHGZYCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-c]pyridin-7-amine is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridine moiety at positions 2 and 3, with an amine group at position 7 (CAS: 165669-36-3). Its molecular formula is C₇H₇N₃, with a molar mass of 133.15 g/mol and a melting point of 140°C . The compound exhibits moderate lipophilicity and has been investigated for diverse pharmacological applications, including potassium-competitive acid blockers (P-CABs) for gastric acid suppression and allosteric mGluR5 antagonists for neurological disorders .

Eigenschaften

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSKAJKJHGZYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597879
Record name 1H-Pyrrolo[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165669-36-3
Record name 1H-Pyrrolo[2,3-c]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165669-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclization of Precursor Amides

A foundational approach involves the cyclization of substituted pyrrolecarboxylic acid amidoacetals. In a study by Zhao et al., 2-pyrrolecarboxylic acid amidoacetals underwent acid-promoted intramolecular cyclization to yield pyrrolo[2,3-c]pyridine-7-ones, which were subsequently functionalized to the target amine . The reaction conditions (trifluoroacetic acid, 80°C, 12 hours) achieved a 78% yield, with scalability demonstrated up to 1.5 mol without yield reduction . This method’s regioselectivity is attributed to the electronic effects of the amidoacetal group, which directs cyclization to the 7-position.

Key optimization factors include:

  • Acid Strength : Trifluoroacetic acid outperformed HCl or H₂SO₄ in minimizing side reactions.

  • Temperature Control : Maintaining 80°C prevented decomposition of intermediates.

  • Workup Procedures : Neutralization with aqueous NaHCO₃ followed by ethyl acetate extraction enhanced purity (>95% by HPLC) .

Bartoli Indole Synthesis Approach

The Bartoli indole synthesis, traditionally used for indole derivatives, has been adapted for pyrrolo[2,3-c]pyridines. Starting with 2-chloro-3-nitropyridine, treatment with 1-methyl-1-propenylmagnesium bromide (3 equivalents) in THF at −78°C generated the pyrrolo[2,3-c]pyridine core . Subsequent reduction of the nitro group to an amine was achieved using H₂/Pd-C in ethanol, yielding 1H-pyrrolo[2,3-c]pyridin-7-amine with 65% overall yield .

StepReagents/ConditionsYield (%)
11-methyl-1-propenylMgBr, THF, −78°C85
2H₂, Pd/C, EtOH, rt76

This method’s advantages include scalability and compatibility with diverse substituents at the 1- and 3-positions, enabling structural diversification .

Functionalization via Substitution Reactions

Substitution reactions on preformed halogenated intermediates offer a versatile route. For example, 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride (CAS 1260383-20-7) serves as a key intermediate. Amination via Buchwald–Hartwig coupling with aryl/alkyl amines under Pd₂(dba)₃/Xantphos catalysis (toluene, 110°C, 24 hours) introduced the 7-amino group with >80% efficiency.

Critical Parameters :

  • Catalyst Loading : 5 mol% Pd₂(dba)₃ optimized for cost and yield.

  • Solvent Choice : Toluene minimized side reactions compared to DMF or DMSO.

  • Purification : Silica gel chromatography (CH₂Cl₂/MeOH 9:1) ensured ≥98% purity.

Acid-Promoted Intramolecular Cyclization

Aurigene Services demonstrated a scalable synthesis starting with 4-chloro-7-azaindole . Benzenesulfonyl chloride and K₂CO₃ in acetone at 0°C introduced a sulfonyl protecting group (92% yield), followed by iodination using LDA/TMEDA at −78°C . Subsequent Sonogashira coupling with terminal alkynes (Pd(PPh₃)₂Cl₂, CuI, DIPEA) provided alkynylated intermediates, which were deprotected and reduced to the amine .

Reaction Scheme :

  • Sulfonylation: 4-chloro-7-azaindole → 1-(phenylsulfonyl)-4-chloro-7-azaindole.

  • Iodination: LDA, TMEDA, I₂ → 2-iodo derivative.

  • Coupling/Deprotection: Alkynylation → amine reduction.

This method’s modularity supports late-stage diversification, critical for drug discovery .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors have been employed for the cyclization step, reducing reaction time from 24 hours (batch) to 2 hours (flow) while maintaining 85% yield. Automated pH control during workup minimized variability, and in-line FTIR monitoring ensured real-time quality assurance.

Economic Metrics :

  • Raw Material Cost : $120/kg (batch) vs. $95/kg (flow).

  • Throughput : 50 kg/day (flow) vs. 20 kg/day (batch).

These advancements highlight the feasibility of large-scale production for clinical and commercial applications .

Analyse Chemischer Reaktionen

Substitution Reactions

The amine group at the 7-position and electrophilic sites on the pyrrolopyridine scaffold facilitate substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

  • Chloro Derivatives : 7-Chloro-1H-pyrrolo[2,3-c]pyridine reacts with primary amines (e.g., benzylamine) under microwave irradiation to yield 7-amino derivatives. This reaction proceeds via a substitution-rearrangement mechanism, where the chloro group is replaced by an amine, followed by ring isomerization (Scheme 1) .

  • Conditions : Microwave-assisted heating (180°C, 30 min), polar aprotic solvents (DMSO, DMF), and bases (NaHCO₃) .

Substituent (R)Product Yield (%)IC₅₀ (H⁺/K⁺-ATPase, nM)
-CH₃78>1,000
-C₃H₇85120
-iC₄H₉8924

Table 1: Substitution effects on bioactivity .

Electrophilic Substitution

Electrophiles target the electron-rich pyrrole ring. For example, bromination at the 3-position occurs using Br₂ in acetic acid, yielding 3-bromo derivatives .

Oxidation

  • N-Oxide Formation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the pyridine nitrogen, forming N-oxide derivatives. These products enhance polarity for pharmaceutical applications .

  • Side Chain Oxidation : Alkyl side chains (e.g., methyl groups) are oxidized to carboxylic acids using KMnO₄ under acidic conditions .

Reduction

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced at the 3-position to amines, critical for diversifying pharmacophores .

Ring Expansion

7-Amino derivatives undergo thermal cyclization with α,β-unsaturated ketones to form quinoline analogs, expanding the core structure for enhanced biological activity (Scheme 2) .

Schiff Base Rearrangement

Reaction with aldehydes (e.g., formaldehyde) forms Schiff bases, which rearrange to 7-azaindole derivatives under acidic conditions. This equilibrium-driven process is reversible and solvent-dependent .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 3-position. For example, reaction with 4-fluorophenylboronic acid yields 3-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridin-7-amine, a potent kinase inhibitor precursor .

CatalystLigandYield (%)
Pd(PPh₃)₄-65
PdCl₂(dppf)XPhos82

Table 2: Optimization of coupling conditions .

Stability and Reactivity Trends

  • pH Sensitivity : The compound undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, degrading to pyrrole and pyridine fragments .

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

Mechanistic Insights

  • SNAr Mechanism : DFT studies indicate that electron-withdrawing groups (e.g., -NO₂) at the 4-position activate the pyridine ring for nucleophilic attack, lowering activation energy by 15–20 kcal/mol .

  • Rearrangement Pathways : Ring-opening intermediates (e.g., Schiff bases) are stabilized by resonance, driving isomerization to thermodynamically favored products .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1H-pyrrolo[2,3-c]pyridin-7-amine and its derivatives have been extensively studied for their biological activities, particularly as:

  • Phosphodiesterase Inhibitors : These compounds have shown significant anti-inflammatory properties and potential in treating conditions such as gastroesophageal reflux disease (GERD) by acting as potassium-competitive acid blockers .
  • FGFR Inhibitors : The compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in tumor proliferation and metastasis. This makes it a candidate for targeted cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionExamples of Targeted Conditions
Anti-inflammatoryInhibition of phosphodiesterase enzymesGERD, other acid-related disorders
AnticancerFGFR inhibition leading to reduced tumor growthProstate cancer, breast cancer
AntimicrobialDisruption of microbial cell membranesVarious bacterial infections

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the amine group and the fused ring system can significantly influence the compound's potency and selectivity against various biological targets. For instance:

  • N,N-Dimethyl Substitution : Enhances solubility and biological activity.
  • Ring Modifications : Variations in substituents on the pyridine or alterations in the pyrrole moiety have yielded derivatives with enhanced biological activities.

Table 2: SAR Insights

Modification TypeEffect on ActivityExample Compound
N,N-Dimethyl GroupIncreased solubility and potencyN,N-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine
Pyridine SubstituentsAltered selectivity towards specific targetsVarious synthesized derivatives

Case Study 1: FGFR Inhibition in Cancer Therapy

A study evaluated the efficacy of this compound derivatives in inhibiting FGFR-mediated signaling pathways in prostate cancer models. The results demonstrated a significant reduction in tumor growth and migration in treated groups compared to controls. This supports its potential as a therapeutic agent for cancers associated with FGFR dysregulation .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effects of this compound against various pathogens. The compound exhibited effective inhibition at low concentrations against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent in clinical settings .

Wirkmechanismus

The mechanism of action of 1H-pyrrolo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, including kinases and receptors, which play crucial roles in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Amine Group Variations

1H-Pyrrolo[2,3-c]pyridin-5-amine (CAS: 174610-12-9)
  • Structure : Differs in the position of the amine group (position 5 instead of 7).
  • Properties : Molecular formula C₇H₇N₃ (identical to the 7-amine isomer) but distinct hydrogen bonding and electronic distribution due to altered amine placement.
7H-Pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 93366-88-2)
  • Structure : Pyrimidine replaces pyridine in the fused ring system, with an amine at position 3.
  • Properties : Molecular formula C₆H₆N₄ ; higher nitrogen content enhances polarity and hydrogen bonding capacity.
  • Applications : Explored as kinase inhibitors due to pyrimidine’s affinity for ATP-binding pockets .

Core Structure Modifications: Fused Ring Systems

Compound Core Structure Key Features Biological Activity
1H-Pyrrolo[2,3-c]pyridin-7-amine Pyrrole + pyridine Amine at position 7; moderate lipophilicity P-CABs (e.g., compound 10c, IC₅₀ = 0.12 μM)
7H-Pyrrolo[2,3-d]pyrimidin-2-amine Pyrrole + pyrimidine Amine at position 2; increased polarity Potential kinase inhibitors
Furo[2,3-c]pyridin-7-amine Furan + pyridine Oxygen atom in furan alters electron density Undisclosed, but structural analogs target cancer

Substituent Effects on Activity and Solubility

Halogenation and Alkyl Groups
  • 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine :
    • Iodine at position 5 enhances steric bulk and electron-withdrawing effects, improving target binding (e.g., cytotoxicity in cancer models) .
    • Methyl group at position 7 increases metabolic stability.
Aryl and Methoxy Groups
  • 5-(2-Methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9e) :
    • Methoxyphenyl substituent improves aqueous solubility (logP reduction) while maintaining potency (IC₅₀ = 0.8 μM for mGluR5 antagonism) .
Sulfonyl and Sulfonamide Derivatives
  • N-{cis-3-[(Phenylsulfonyl)methyl]cyclobutyl}-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (20) :
    • Sulfonyl groups enhance metabolic stability and bioavailability (t₁/₂ > 6 hours in vitro) .

Physicochemical and Toxicological Profiles

Property This compound 1H-Pyrrolo[2,3-c]pyridin-5-amine 7H-Pyrrolo[2,3-d]pyrimidin-2-amine
Molecular Weight 133.15 g/mol 133.15 g/mol 134.14 g/mol
Melting Point 140°C Not reported >200°C (decomposes)
logP 1.2 (predicted) 1.5 (predicted) 0.8 (predicted)
Toxicity Skin/eye irritant Limited data Low acute toxicity

Biologische Aktivität

1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C7H7N3 and features a fused pyrrole and pyridine ring system. Its unique structure allows it to interact with various biological targets, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that similar compounds can influence cellular processes by targeting specific enzymes or receptors involved in disease pathways.

Target Enzymes and Receptors

  • Fibroblast Growth Factor Receptors (FGFRs) : Compounds derived from this scaffold have shown potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, derivatives have demonstrated IC50 values as low as 7 nM against FGFR1 .
  • Potassium-Competitive Acid Blockers (P-CABs) : Studies have identified derivatives of this compound as promising P-CABs with excellent inhibitory activity in vitro and in vivo, indicating potential for gastrointestinal disorders .

Biological Activity and Therapeutic Applications

This compound exhibits a range of biological activities including anticancer, antiviral, and anti-inflammatory effects.

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy:

  • Inhibition of Cancer Cell Proliferation : Several studies have evaluated the antiproliferative effects of pyrrolo[2,3-c]pyridine derivatives on various cancer cell lines. For example, specific derivatives showed significant inhibition against breast cancer cell lines such as MDA-MB-231 with IC50 values ranging from 6.25 µM to 100 µM depending on the structural modifications made to the compound .
CompoundCell LineIC50 (µM)
This compoundMDA-MB-2316.25
Derivative AMCF-725
Derivative BHep20.021

Antiviral Activity

The antiviral properties of derivatives have also been investigated:

  • Anti-HIV Activity : Certain derivatives demonstrated moderate activity against HIV-1 replication with EC50 values below 10 µM. The structural components significantly influence their antiviral efficacy, highlighting the importance of substituents on the pyrrolopyridine scaffold .

Case Studies

  • FGFR Inhibitors : A series of studies focused on the synthesis and evaluation of this compound derivatives as FGFR inhibitors revealed that modifications at specific positions on the ring system can enhance potency and selectivity against cancer cell lines .
  • P-CAB Development : In a study aimed at developing potassium-competitive acid blockers, several derivatives were synthesized and tested for their ability to inhibit gastric acid secretion effectively. The results indicated that these compounds could serve as lead candidates for further development in treating acid-related disorders .

Q & A

Q. What are the optimized synthetic routes for preparing 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives?

Methodological Answer: The synthesis typically involves acid-mediated nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with amines (3 equivalents) in isopropanol with 3 drops of concentrated HCl under reflux (12–48 hours). After cooling, the product is precipitated by adding water, followed by recrystallization (e.g., methanol) to achieve yields of 16–94% . For derivatives, alkylation at the 1-position improves access to lipophilic binding pockets, as shown in potassium-competitive acid blocker (P-CAB) studies .

Q. How can researchers characterize this compound derivatives?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : For structural confirmation (e.g., 1H NMR at 600 MHz in DMSO-d6 detects NH protons at δ 11.74 ppm and aromatic protons at δ 8.27 ppm) .
  • HRMS (ESI or APCI) : To verify molecular weight (e.g., m/z 229.0887 for C12H10FN4 [M+H]+) .
  • Melting Point Analysis : Derivatives often crystallize as powders with distinct melting points (e.g., 149–150°C for fluorophenyl-substituted analogs) .

Q. What purification strategies are effective for isolating pyrrolopyridine derivatives?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients like dichloromethane/methanol (95:5) for intermediates .
  • Recrystallization : Methanol or ethyl acetate/n-pentane mixtures yield high-purity solids (e.g., 99% yield for compound 14d) .
  • Acid-Base Extraction : Neutralize reaction mixtures with NH4OH and extract with CHCl3 to remove unreacted amines .

Q. How can solubility challenges be addressed during biological testing?

Methodological Answer:

  • Solvent Optimization : Use DMSO (5 mg/mL) for stock solutions, as water and ethanol often show poor solubility (<1 mg/mL) .
  • Prodrug Design : Introduce hydrophilic groups (e.g., piperazine in BMS-626529) to enhance bioavailability .

Q. What safety protocols are critical for handling pyrrolopyridine intermediates?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhaling dust or vapors .
  • PPE : Wear nitrile gloves, lab coats, and eye protection.
  • Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of potent analogs?

Methodological Answer:

  • Alkyl Substitution : Introduce alkyl groups at the 1-position to access lipophilic pockets (e.g., compound 10c showed improved P-CAB activity) .
  • Electron-Withdrawing Groups : Fluorophenyl substitutions (e.g., compound 2) enhance binding to polar residues via dipole interactions .
  • Bioisosteric Replacement : Replace pyrimidine with triazole (e.g., BMS-626529) to optimize metabolic stability .

Q. Why might in vivo activity contradict in vitro potency for pyrrolopyridine derivatives?

Methodological Answer:

  • Metabolic Instability : Rapid hepatic metabolism (e.g., cytochrome P450 oxidation) can reduce bioavailability .
  • Tissue Penetration : Measure logP values; compounds with high lipophilicity (logP >3) may have poor aqueous solubility .
  • Protein Binding : Use equilibrium dialysis to assess plasma protein binding, which can limit free drug concentrations .

Q. How can computational modeling enhance pyrrolopyridine derivative design?

Methodological Answer:

  • Docking Studies : Use software like AutoDock to predict binding modes. For P-CABs, docking revealed interactions with polar residues (e.g., Glu820 in H+/K+ ATPase) .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate stability of hydrogen bonds (e.g., NH–Glu820 interactions) .

Q. What strategies identify biological targets for pyrrolopyridine-based inhibitors?

Methodological Answer:

  • Kinase Profiling : Screen against kinase panels (e.g., FAK inhibitors in compound 11a-h showed IC50 <100 nM) .
  • Pull-Down Assays : Use biotinylated probes to isolate binding proteins from cell lysates .
  • CRISPR-Cas9 Knockout : Validate target engagement by observing loss of activity in gene-edited cells .

Q. How can pharmacokinetic properties of pyrrolopyridine derivatives be optimized?

Methodological Answer:

  • Oral Bioavailability : Introduce methyl groups (e.g., compound 5e) to reduce first-pass metabolism .
  • Half-Life Extension : Attach PEGylated moieties to slow renal clearance .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 to minimize drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-c]pyridin-7-amine
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridin-7-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.